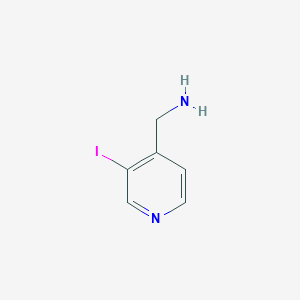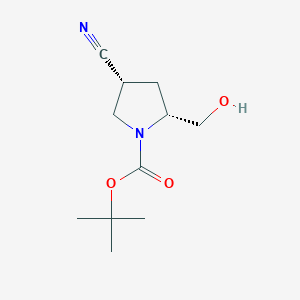
(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired chiral amine. Common reagents used in these steps include sodium borohydride or lithium aluminum hydride for the reduction process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring that the reaction conditions are optimized for large quantities.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.
Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from a racemic mixture if necessary.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea are used under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular function and response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methyl group, leading to different chemical and biological properties.
1-Amino-1-(4-methylphenyl)propan-2-OL: Lacks the chloro group, affecting its reactivity and activity.
Uniqueness
(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI-Schlüssel |
HKFFNDYCESEXKQ-GMSGAONNSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


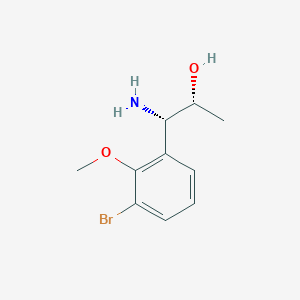

![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)
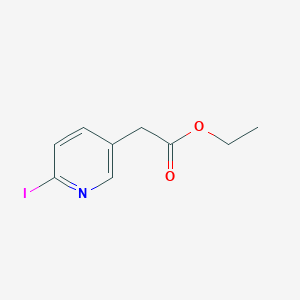
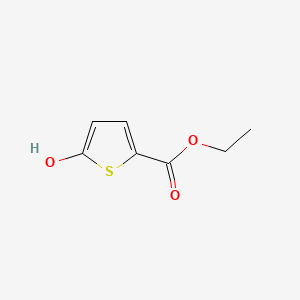

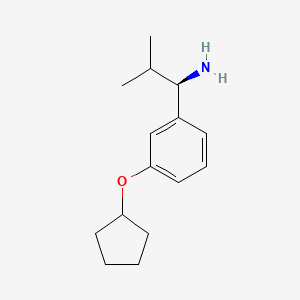
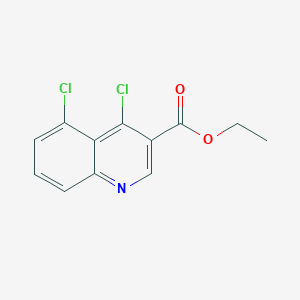

![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)

